molecular formula C9H10N2NaO3 B1664884 Aminohippurate sodium CAS No. 94-16-6

Aminohippurate sodium

Cat. No.: B1664884
CAS No.: 94-16-6
M. Wt: 217.18 g/mol
InChI Key: QSNFMORCYWCZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminohippurate sodium is a chemical compound used primarily as a diagnostic agent to measure effective renal plasma flow and the functional capacity of the renal excretory system. It is the sodium salt of para-aminohippuric acid, a derivative of hippuric acid. This compound is water-soluble and lipid-insoluble, making it suitable for intravenous administration .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminohippurate sodium is synthesized by the conjugation of para-aminobenzoic acid with glycine. The reaction involves the formation of an amide bond between the carboxyl group of para-aminobenzoic acid and the amino group of glycine. The reaction is typically carried out in an aqueous medium with the aid of sodium hydroxide to adjust the pH .

Industrial Production Methods

In industrial settings, this compound is produced as a sterile solution. The process involves dissolving aminohippuric acid in water for injection, followed by the addition of sodium hydroxide to achieve the desired pH. The solution is then sterilized and packaged for clinical use .

Chemical Reactions Analysis

Dissociation in Aqueous Solution

Aminohippurate sodium exists as a sodium salt, dissociating in water into sodium ions (Na⁺) and the PAH⁻ anion . This reaction is fundamental for its solubility and stability in physiological and experimental settings:

Na+PAHNa++PAH\text{Na}^+\text{PAH}^- \rightarrow \text{Na}^+ + \text{PAH}^-

Conditions : Aqueous solution at physiological pH (6.7–7.6) .
Outcome : Free PAH⁻ anion interacts with renal transporters (e.g., OAT1, OAT2) for clearance .

Hydrolysis of the Amide Bond

The glycine amide group in PAH is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding p-aminobenzoic acid and glycine :

PAHH+or OHp-aminobenzoic acid+glycine\text{PAH}^- \xrightarrow{\text{H}^+ \text{or OH}^-} \text{p-aminobenzoic acid} + \text{glycine}

Conditions : Acidic (low pH) or basic (high pH) environments.
Significance : Hydrolysis may occur in non-physiological conditions (e.g., during synthesis or degradation).

Interaction with Organic Anion Transporters (OATs)

PAH is a substrate for renal organic anion transporters (OAT1, OAT2, OAT4), facilitating its secretion by proximal tubular cells . While not a traditional chemical reaction, this process involves:

  • Binding : PAH⁻ interacts with transporter proteins to enter tubular cells.

  • Secretion : PAH⁻ is actively transported into the tubular lumen.
    Clinical Relevance : This mechanism underpins its use in measuring renal plasma flow (ERPF) .

Potential Oxidation or Chlorination

While not explicitly detailed in the provided sources, PAH’s aromatic amine group (NH₂) and carboxylate (COO⁻) could theoretically react with oxidizing agents (e.g., sodium hypochlorite) :

PAH+NaOClOxidized/Chlorinated derivatives+Byproducts\text{PAH}^- + \text{NaOCl} \rightarrow \text{Oxidized/Chlorinated derivatives} + \text{Byproducts}

Conditions : Exposure to disinfectants or oxidizing agents.
Note : This reaction is inferred from analogous amino acid reactivity studies and requires experimental validation.

Reaction Type Chemical Equation Conditions Outcome Relevance
Dissociation Na⁺PAH⁻ → Na⁺ + PAH⁻Aqueous solution, pH 6.7–7.6 Free PAH⁻ anion for renal transport Enables clinical use for ERPF measurement
Amide Hydrolysis PAH⁻ → p-aminobenzoic acid + glycineAcidic/basic conditions Breakdown into metabolitesPotential degradation pathway in non-physiological environments
OAT-Mediated Transport PAH⁻ + ATP → PAH⁻-lumen + ADPRenal tubular cells Secretion into urineCritical for renal clearance and ERPF measurement
Oxidation/Chlorination PAH⁻ + NaOCl → Oxidized derivatives + byproductsDisinfectants or oxidizing agents Chlorinated or oxidized metabolitesHypothetical; requires experimental confirmation

Research Findings and Implications

  • Renal Transport Dynamics : PAH’s interaction with OATs is pivotal for its clinical utility in assessing renal function . Studies show PAH achieves near-complete renal clearance at low plasma concentrations (1–2 mg/100 mL) .

  • Stability and Solubility : The sodium salt form ensures water solubility, critical for intravenous administration . Its pKa of 3.83 dictates ionization state and stability in solution .

  • Metabolic Pathways : While no direct evidence of metabolic reactions exists in the provided sources, the amide bond’s susceptibility to hydrolysis suggests potential degradation under extreme pH conditions .

Scientific Research Applications

Measurement of Effective Renal Plasma Flow (ERPF)

Overview
Aminohippurate sodium is predominantly used to measure ERPF due to its high renal clearance rate. Approximately 90% of PAH is cleared from the bloodstream in a single pass through the kidneys at low plasma concentrations (1.0 to 2.0 mg/100 mL) . This property makes it an ideal marker for assessing renal function.

Clinical Protocols
To accurately measure ERPF, a priming dose of 6 to 10 mg/kg is administered intravenously, followed by a continuous infusion to maintain plasma PAH levels at approximately 2 mg/100 mL . The following table summarizes typical dosages and expected outcomes:

Parameter Value
Priming Dose6-10 mg/kg
Infusion Rate10-24 mg/min
Target Plasma Concentration2 mg/100 mL
Clearance Measurement>90% at low concentrations

Assessment of Renal Tubular Function

Transport Maximum (TmPAH)
this compound is also employed to evaluate the transport maximum (TmPAH), which indicates the maximal rate at which the renal tubules can secrete PAH. This assessment helps in diagnosing conditions affecting tubular function, such as chronic kidney disease or glomerulonephritis.

Case Study Insights
In a study involving 31 normal subjects and patients with essential hypertension, TmPAH was measured alongside filtration rates. The mean TmPAH value in normal subjects was found to be 77.5 ± 12.9 mg/min per 1.73 m² . Such measurements are crucial for understanding individual renal capacity and potential dysfunction.

Electrolyte Dynamics

Natriuretic Effects
Research indicates that PAH influences electrolyte clearances, particularly sodium. In a controlled study with human volunteers, PAH administration resulted in significant increases in sodium clearance while affecting potassium and phosphorus levels differently . This highlights the compound's role not only in renal flow measurement but also in electrolyte homeostasis.

Electrolyte Change Effect Observed
Sodium ClearanceSignificant increase
Potassium ClearanceVariable effects
Phosphorus ClearanceSignificant increase

Research Applications

This compound's properties have made it a valuable tool in various research settings beyond clinical diagnostics:

  • Animal Studies : Investigations in rat models have shown that PAH clearance can underestimate renal plasma flow during certain conditions, such as dextrose infusion . This underscores the importance of context when interpreting PAH results.
  • Metabolic Studies : Studies exploring the coupling of metabolic energy to PAH accumulation have provided insights into renal transport mechanisms .

Mechanism of Action

Aminohippurate sodium is filtered by the renal glomeruli and actively secreted by the proximal tubules. At low plasma concentrations, a significant percentage of the compound is cleared by the kidneys in a single circulation. This property makes it an ideal agent for measuring renal plasma flow and tubular secretory capacity. The compound’s mechanism of action involves its interaction with organic anion transporters in the renal tubules .

Comparison with Similar Compounds

Similar Compounds

    Hippuric Acid: A precursor to aminohippurate sodium, used in similar diagnostic applications.

    Para-aminobenzoic Acid: Another precursor, involved in the synthesis of this compound.

    Inulin: Used in conjunction with this compound to measure glomerular filtration rate.

Uniqueness

This compound is unique due to its high clearance rate and non-toxicity at recommended doses. It provides a reliable and accurate measure of renal plasma flow and tubular secretory capacity, making it superior to other diagnostic agents in certain applications .

Biological Activity

Aminohippurate sodium, the sodium salt of para-aminohippuric acid (PAH), is a compound primarily utilized in clinical settings to measure effective renal plasma flow (ERPF) and assess renal function. Its unique properties, including high clearance rates and minimal toxicity at therapeutic doses, make it an essential tool in nephrology.

  • Empirical Formula : C9_9H9_9N2_2NaO3_3
  • pKa : 3.83
  • Solubility : Water-soluble, lipid-insoluble
  • Formulation : Typically provided as a sterile 20% aqueous solution for injection.

This compound is filtered by the glomeruli and actively secreted by the proximal tubules of the kidneys. At low plasma concentrations (1.0 to 2.0 mg/100 mL), approximately 90% of PAH is cleared from the renal blood stream in a single circulation, making it highly effective for evaluating renal function. The compound's clearance can be significantly increased by elevating plasma concentrations to levels that saturate tubular secretion mechanisms (40-60 mg/100 mL) .

Renal Function Assessment

This compound plays a critical role in measuring renal plasma flow and glomerular filtration rate (GFR). It is particularly useful in clinical scenarios where renal function must be precisely evaluated, such as in patients with chronic kidney disease or undergoing nephrotoxic treatments.

Table 1: Comparison of PAH and Inulin Clearance

ParameterPAH ClearanceInulin Clearance
MechanismActive tubular secretionFiltration only
MeasurementERPFGFR
Clinical UseAssess tubular functionAssess glomerular function
ToxicityLow at therapeutic dosesLow at therapeutic doses

Natriuretic Effects

Research indicates that PAH administration can lead to increased urinary sodium excretion (UNAV). A study demonstrated that infusion of PAH resulted in a significant increase in UNAV compared to mannitol, suggesting that its natriuretic effect is primarily due to its role as a non-reabsorbable anion rather than an osmotic agent .

Case Study: Natriuretic Effect in Humans

In a controlled study involving eight human volunteers, PAH infusion at therapeutic levels led to significant increases in sodium clearance while not affecting potassium or phosphorus clearances. This finding suggests that PAH alters the anion composition of the filtrate, impacting sodium reabsorption processes .

Coinfusion with Radiopharmaceuticals

Recent studies have explored the safety and efficacy of PAH when coinfused with radiopharmaceuticals during peptide receptor radionuclide therapy (PRRT) for neuroendocrine tumors. A study involving twelve patients showed no significant changes in renal function markers when PAH was used for renal protection during treatment cycles .

Potential Drug Interactions

This compound has been noted to influence the clearance of other drugs, such as benzylpenicillin, indicating its role in renal drug transport mechanisms. It interacts with organic anion transporters (OATs), which are crucial for the renal excretion of various endogenous and exogenous compounds .

Q & A

Basic Research Questions

Q. What is the primary application of aminohippurate sodium in experimental renal physiology research?

this compound is primarily used as a diagnostic agent to measure effective renal plasma flow (ERPF) and assess tubular secretion capacity. It is administered intravenously, and its clearance rate is quantified to evaluate kidney function, particularly in studies involving nephrotoxic agents or renal transporter activity. Researchers typically validate its pharmacokinetic profile using high-performance liquid chromatography (HPLC) or spectrophotometric assays to ensure accurate measurement of plasma and urinary concentrations .

Q. How should researchers determine the effective concentration range of this compound for renal function studies?

Dose-response studies in animal models (e.g., rodents or canines) are essential. Researchers should administer escalating doses while monitoring clearance rates and tubular secretion efficiency. Control groups receiving placebo or competitive inhibitors (e.g., probenecid) must be included to isolate specific transporter-mediated effects. Methodological details, such as assay validation (e.g., recovery rates >90%) and adherence to pharmacokinetic modeling protocols, should be explicitly described in the experimental sections of publications .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic parameters across species be resolved?

Contradictions often arise from interspecies differences in organic anion transporter (OAT) expression or assay methodologies. To address this, researchers should:

  • Conduct comparative studies using physiologically based pharmacokinetic (PBPK) modeling to account for variations in renal blood flow and transporter affinity.
  • Standardize protocols for sample collection (e.g., timing of plasma draws) and analytical techniques (e.g., LC-MS/MS vs. spectrophotometry).
  • Reference species-specific OAT isoform data to contextualize clearance discrepancies .

Q. What methodological challenges arise when quantifying this compound in complex biological matrices, and how can they be mitigated?

Key challenges include matrix interference (e.g., protein binding) and metabolite cross-reactivity. To optimize quantification:

  • Employ solid-phase extraction (SPE) or protein precipitation followed by LC-MS/MS with isotopic internal standards (e.g., deuterated aminohippurate).
  • Validate assays for specificity, linearity (R² >0.99), and recovery rates (85–115%) across relevant concentration ranges.
  • Report limits of detection (LOD) and quantification (LOQ) to ensure reproducibility .

Q. How can experimental protocols for studying drug interactions with this compound’s tubular secretion be optimized?

Use isolated perfused kidney (IPK) models or transfected cell systems (e.g., HEK293 expressing OAT1/3) to evaluate competitive inhibition. Key steps include:

  • Co-administering test drugs (e.g., NSAIDs, antivirals) with this compound and measuring changes in clearance rates.
  • Applying Michaelis-Menten kinetics to calculate inhibition constants (Ki) and assess transporter affinity.
  • Incorporating positive/negative controls (e.g., probenecid for OAT inhibition) and statistical power analysis to ensure robust sample sizes .

Q. Data Analysis and Interpretation

Q. How should researchers analyze conflicting results in studies investigating this compound’s role in drug-drug interactions?

Perform meta-analyses to identify methodological outliers (e.g., differences in dosing regimens or animal strains). Use funnel plots to assess publication bias and subgroup analyses to isolate variables such as age, sex, or comorbidities. Highlight gaps in transporter-specific data (e.g., OAT vs. OCT interactions) to propose follow-up studies .

Q. What statistical approaches are recommended for longitudinal studies involving this compound’s renal clearance?

Mixed-effects models are preferred to account for intra-subject variability and missing data. Report time-dependent covariates (e.g., glomerular filtration rate changes) and validate assumptions using residual plots. For small-sample studies (n <10), Bayesian hierarchical models improve parameter estimation .

Q. Experimental Design Considerations

Q. What controls are critical when designing experiments to assess this compound’s tubular secretion in disease models (e.g., chronic kidney disease)?

Include:

  • Healthy controls with matched demographics.
  • Disease controls receiving saline or vehicle solutions.
  • Pharmacokinetic controls (e.g., inulin for glomerular filtration rate normalization).
  • Document baseline renal function metrics (e.g., serum creatinine, BUN) to contextualize findings .

Q. How can researchers ensure reproducibility when replicating this compound studies published in older literature?

Retrospectively validate historical protocols using modern analytical techniques (e.g., replacing colorimetric assays with LC-MS/MS). Report batch-to-batch variability of this compound solutions (e.g., purity ≥98% via NMR) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw data sharing .

Q. Advanced Applications

Q. What novel methodologies are emerging for studying this compound’s transport mechanisms in 3D cell culture models?

Microphysiological systems (e.g., kidney-on-a-chip) now enable real-time monitoring of OAT-mediated transport. Researchers can:

  • Integrate fluorescently tagged this compound analogs for live imaging.
  • Apply transcriptomic profiling (e.g., single-cell RNA-seq) to correlate transporter expression with secretion rates.
  • Compare results to traditional in vivo models to validate predictive accuracy .

Properties

CAS No.

94-16-6

Molecular Formula

C9H10N2NaO3

Molecular Weight

217.18 g/mol

IUPAC Name

sodium;2-[(4-aminobenzoyl)amino]acetate

InChI

InChI=1S/C9H10N2O3.Na/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13;/h1-4H,5,10H2,(H,11,14)(H,12,13);

InChI Key

QSNFMORCYWCZGN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.[Na+]

Isomeric SMILES

C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.[Na+]

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)N.[Na]

Appearance

Solid powder

Color/Form

NEEDLES FROM HOT WATER
PRISMS FROM WATER
WHITE, CRYSTALLINE POWDER

melting_point

199-200 °C
198-199 °C
198.5 °C

Key on ui other cas no.

94-16-6

physical_description

White solid;  Discolors upon exposure to light;  [Hawley] Off-white or white powder;  [MSDSonline]
Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Slightly soluble
SOL IN WATER /P-AMINOHIPPURIC ACID SODIUM/
1 G SOL IN 45 ML WATER
SOL IN CHLOROFORM;  BENZENE;  ACETONE;  ALCOHOL
PRACTICALLY INSOL IN ETHER;  CARBON TETRACHLORIDE
FREELY SOL IN SOLN OF ALKALI HYDROXIDES WITH SOME DECOMP
For more Solubility (Complete) data for P-AMINOHIPPURIC ACID (7 total), please visit the HSDB record page.
13 mg/mL

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4 Aminohippuric Acid
4-Aminohippuric Acid
Aminohippurate Sodium
Aminohippuric Acid
Nephrotest
p Aminohippurate
p Aminohippuric Acid
p-Aminohippurate
p-Aminohippuric Acid
para Aminohippuric Acid
Para-Aminohippurate, Sodium
para-Aminohippuric Acid
Sodium Para Aminohippurate
Sodium Para-Aminohippurate
Sodium, Aminohippurate

vapor_pressure

0.00000004 [mmHg]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Aminohippurate sodium
Aminohippurate sodium
Aminohippurate sodium
Reactant of Route 4
Aminohippurate sodium
Reactant of Route 5
Reactant of Route 5
Aminohippurate sodium
Reactant of Route 6
Aminohippurate sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.